
2,3-dihydroxypropyl (E)-icos-12-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxypropyl (E)-icos-12-enoate is an ester compound derived from the reaction between 2,3-dihydroxypropyl alcohol and (E)-icos-12-enoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxypropyl (E)-icos-12-enoate typically involves the esterification of 2,3-dihydroxypropyl alcohol with (E)-icos-12-enoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2,3-Dihydroxypropyl (E)-icos-12-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: The major products include aldehydes or ketones, depending on the specific conditions.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products vary based on the substituent introduced, such as ethers or esters.
科学的研究の応用
2,3-Dihydroxypropyl (E)-icos-12-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a bioactive compound.
Industry: It is used in the formulation of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of 2,3-dihydroxypropyl (E)-icos-12-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and ester functionality allow it to participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,3-Dihydroxypropyl octadecanoate: Similar in structure but with a shorter carbon chain.
2,3-Dihydroxypropyl (E)-9-octadecenoate: Similar in structure but with a different unsaturation position.
Bisphenol A diglycidyl ether: Contains similar dihydroxypropyl groups but is used primarily in epoxy resins.
Uniqueness
2,3-Dihydroxypropyl (E)-icos-12-enoate is unique due to its specific chain length and unsaturation position, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications where other similar compounds may not be as effective.
特性
分子式 |
C23H44O4 |
|---|---|
分子量 |
384.6 g/mol |
IUPAC名 |
2,3-dihydroxypropyl (E)-icos-12-enoate |
InChI |
InChI=1S/C23H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h8-9,22,24-25H,2-7,10-21H2,1H3/b9-8+ |
InChIキー |
MLIFROIPPVISCY-CMDGGOBGSA-N |
異性体SMILES |
CCCCCCC/C=C/CCCCCCCCCCC(=O)OCC(CO)O |
正規SMILES |
CCCCCCCC=CCCCCCCCCCCC(=O)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl)prop-2-enoic acid](/img/structure/B12320336.png)
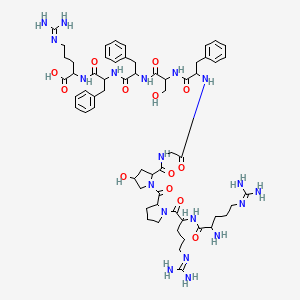
![6-Methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12320350.png)
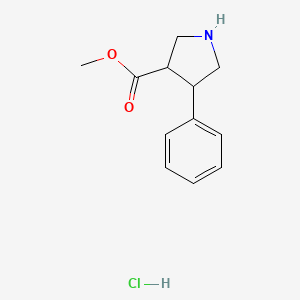

![Methyl 3,4,5-triacetyloxy-6-[(13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]oxane-2-carboxylate](/img/structure/B12320360.png)
![methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate](/img/structure/B12320363.png)
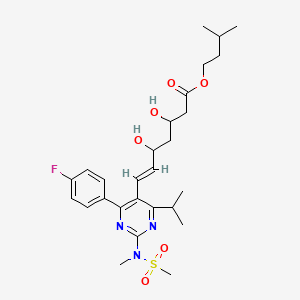
![4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)benzenamine](/img/structure/B12320371.png)

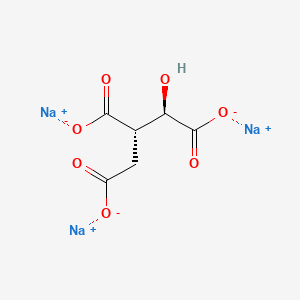

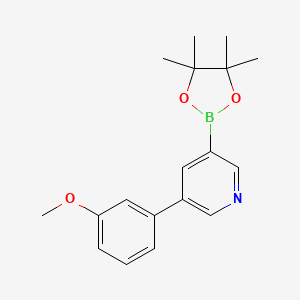
![4-Hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B12320418.png)
